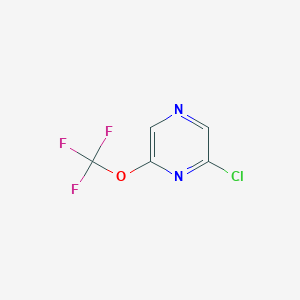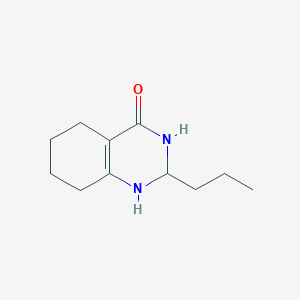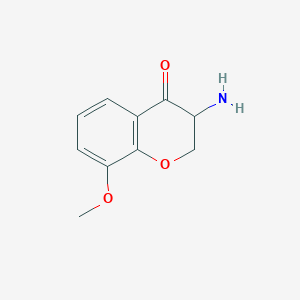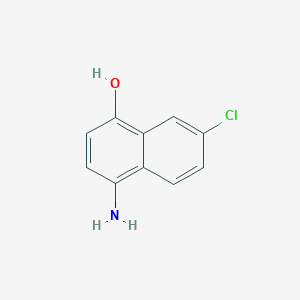
2-Chloro-6-(trifluoromethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. The incorporation of the trifluoromethoxy group into organic molecules has gained significant interest due to its unique properties, such as high hydrophobicity and stability under various conditions .
Preparation Methods
The synthesis of 2-Chloro-6-(trifluoromethoxy)pyrazine can be achieved through several methods. One efficient and scalable method involves the use of antimony trifluoride for the fluorination process . The synthetic route typically includes the following steps:
Chlorination: The starting material is chlorinated to introduce the chlorine atom at the desired position.
Fluorination: Antimony trifluoride is used to introduce the trifluoromethoxy group.
Coupling Reactions: The synthesized compound can undergo various coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions.
Chemical Reactions Analysis
2-Chloro-6-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazines generally can undergo such reactions under appropriate conditions.
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: The trifluoromethoxy group is often considered during drug design due to its electron-withdrawing properties and stability.
Material Sciences: Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: The compound can be used in studies involving biological systems to understand the effects of the trifluoromethoxy group on biological activity.
Mechanism of Action
The mechanism by which 2-Chloro-6-(trifluoromethoxy)pyrazine exerts its effects is primarily through its electron-withdrawing properties. The trifluoromethoxy group influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules . This can lead to specific interactions with molecular targets, making it a valuable compound in drug design and other applications.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethoxy)pyrazine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethoxy)pyrazine: Similar in structure but with the trifluoromethoxy group at a different position.
2-Fluoro-6-(trifluoromethoxy)pyrazine: Contains a fluorine atom instead of chlorine, which can lead to different reactivity and properties.
2-Chloro-6-(trifluoromethyl)pyrazine: The trifluoromethyl group is similar but lacks the oxygen atom, affecting its electronic properties.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the trifluoromethoxy group.
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
InChI Key |
CZJMDBUXUPTBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)



![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)


![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)

